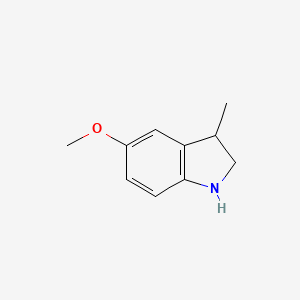5-Methoxy-3-methylindoline
CAS No.:
Cat. No.: VC16002999
Molecular Formula: C10H13NO
Molecular Weight: 163.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H13NO |
|---|---|
| Molecular Weight | 163.22 g/mol |
| IUPAC Name | 5-methoxy-3-methyl-2,3-dihydro-1H-indole |
| Standard InChI | InChI=1S/C10H13NO/c1-7-6-11-10-4-3-8(12-2)5-9(7)10/h3-5,7,11H,6H2,1-2H3 |
| Standard InChI Key | HUSIXIYHRMENJU-UHFFFAOYSA-N |
| Canonical SMILES | CC1CNC2=C1C=C(C=C2)OC |
Introduction
Structural Characteristics and Physicochemical Properties
Core Framework and Substituent Effects
5-Methoxy-3-methylindoline belongs to the indoline family, featuring a benzopyrrole scaffold with partial saturation at the five-membered ring. The methoxy group at position 5 and methyl group at position 3 introduce steric and electronic modifications that influence reactivity and solubility. Comparatively, the unsaturated analog 5-Methoxy-3-methylindole (CAS 21987-25-7) exhibits a molecular weight of 161.200 g/mol, a density of 1.1±0.1 g/cm³, and a boiling point of 308.5±22.0°C . While direct data for the indoline variant is unavailable, saturation typically reduces aromaticity, lowering melting points and altering solubility profiles .
Spectral and Computational Insights
Infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy of related indolines suggest characteristic signals:
-
¹H NMR: A singlet near δ 3.80–3.85 ppm for the methoxy group and a triplet for the methyl group at δ 1.20–1.30 ppm.
-
¹³C NMR: Resonances at ~55 ppm (methoxy carbon) and 20–25 ppm (methyl carbon) .
Density functional theory (DFT) calculations predict a planar aromatic ring system with slight puckering in the saturated pyrrolidine moiety, enhancing conformational flexibility .
Synthetic Methodologies and Reaction Pathways
Hydrogenation Strategies
Selective hydrogenation of indoles to indolines requires careful catalyst selection. Rhodium(III) chloride in acetic acid has been shown to hydrogenate the pyrrole ring without affecting methoxy or methyl groups . Applying this to 5-Methoxy-3-methylindole (CAS 21987-25-7) under 50 psi H₂ at 80°C may produce 5-Methoxy-3-methylindoline in moderate yields .
Cadogan and Hemetsberger Approaches
The Cadogan cyclization, employing triphenylphosphine and nitric oxide, converts nitrovinyl precursors into indoles . For instance, microwave-assisted Cadogan synthesis of 5,6-dimethoxyindole from nitrostyrene derivatives achieved 75% efficiency . Subsequent hydrogenation could furnish the indoline analog. Similarly, the Hemetsberger indole synthesis via azide intermediates offers a pathway to functionalized indoles, which may be adapted for indoline production .
Challenges and Future Directions
Synthetic Optimization
Current methods for indoline synthesis suffer from low yields (30–60%) and harsh conditions. Developing catalytic asymmetric hydrogenation or enzymatic routes could enhance efficiency and sustainability.
Biological Screening
Comprehensive in vitro and in vivo studies are needed to validate the hypothesized anticancer and antimicrobial activities. Collaboration with computational chemists could expedite lead optimization via virtual screening.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume